4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
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Overview
Description
4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a 4-methylphenylamino group.
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves multiple steps. One common method includes the reaction of 4-methylphenylamine with a thiophene derivative under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. In medicine, researchers investigate its potential as a drug candidate for various diseases. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways . It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can be compared with other similar compounds, such as 4,4’-Bis(4-methylphenyl)aminobenzoaldehyde . While both compounds contain a 4-methylphenylamino group, their structural differences lead to unique chemical and physical properties . The thiophene ring in this compound provides distinct reactivity and applications compared to the benzaldehyde derivative .
Properties
Molecular Formula |
C11H13NO2S |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-4-amine |
InChI |
InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
UVAKEUVIRJBNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CS(=O)(=O)CC2 |
Origin of Product |
United States |
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